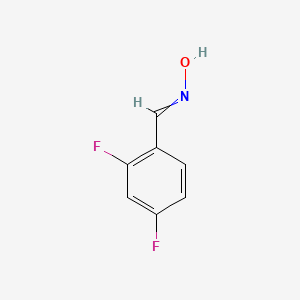

2,4-Difluorobenzaldehyde oxime

Description

2,4-Difluorobenzaldehyde oxime is a fluorinated aromatic oxime derived from the parent aldehyde, 2,4-difluorobenzaldehyde (CAS: 1550-35-2; molecular formula: C₇H₄F₂O; molecular weight: 142.1 g/mol) . The oxime is synthesized via condensation of the aldehyde with hydroxylamine, forming the characteristic imine-hydroxyl group (R–CH=N–OH). Fluorine substituents at the 2- and 4-positions enhance lipophilicity and metabolic stability, making this compound a valuable intermediate in agrochemical and pharmaceutical synthesis .

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCQIVUYSQKNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzaldehyde oxime can be synthesized through the reaction of 2,4-difluoro-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding the oxime as a product .

Industrial Production Methods: While specific industrial production methods for 2,4-difluoro-benzaldehyde oxime are not well-documented, the general approach involves the condensation of 2,4-difluoro-benzaldehyde with hydroxylamine under controlled conditions. The process may be optimized for higher yields and purity through the use of catalysts and specific reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles.

Reduction: Reduction reactions can convert the oxime to amines.

Substitution: The oxime group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2,4-difluorobenzonitrile.

Reduction: Formation of 2,4-difluoro-benzylamine.

Substitution: Formation of various substituted oxime derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Drug Development : 2,4-Difluorobenzaldehyde oxime serves as an intermediate for synthesizing various pharmaceutical compounds due to its reactivity with other functional groups. For instance, it can be converted into nitriles or amines through oxidation or reduction reactions, respectively.

2. Antimicrobial Activity

- Potential Antimicrobial Agent : Research has indicated that compounds containing oxime functionalities exhibit antimicrobial properties. Studies have shown that derivatives of oximes can be effective against various bacterial strains, including mycobacteria . For example, the compound's derivatives have been tested for Minimum Inhibitory Concentration (MIC) against pathogens like Candida albicans and Aspergillus niger, showing promising results .

3. Medicinal Chemistry

- Antidote for Organophosphate Poisoning : Oxime derivatives are known to reactivate acetylcholinesterase inhibited by organophosphates. This property positions 2,4-difluorobenzaldehyde oxime as a potential therapeutic agent in treating organophosphate poisoning.

Industrial Applications

1. Fine Chemical Production

- Building Block for Agrochemicals : In the chemical industry, 2,4-difluorobenzaldehyde oxime is utilized as a building block for synthesizing agrochemicals and fine chemicals. Its ability to undergo substitution reactions allows for the introduction of various functional groups that enhance the properties of end products.

2. Catalysis

- Role in Catalytic Processes : The compound has been explored for its role in catalysis, particularly in reactions involving the formation of imines and nitriles from aldehydes and ketones. This catalytic property can streamline synthetic pathways in organic chemistry .

Data Table: Comparison of Biological Activities

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2,4-Difluorobenzaldehyde oxime | 0.06 | C. albicans |

| 5c (oxime derivative) | 0.004 | T. mentagrophytes |

| 11a (O-benzyl ether derivative) | 0.001 | C. tropicalis |

| Fluconazole | 4 | A. niger |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxime derivatives against fungal strains. The results indicated that certain derivatives of 2,4-difluorobenzaldehyde oxime exhibited MIC values lower than those of standard antifungal agents like fluconazole, highlighting their potential as effective antifungal agents .

Case Study 2: Organophosphate Antidote Research

Research conducted on the reactivation of acetylcholinesterase by oximes demonstrated that derivatives of 2,4-difluorobenzaldehyde could effectively restore enzyme activity inhibited by organophosphates in vitro. This suggests a pathway for developing new antidotes based on this compound .

Mechanism of Action

The mechanism of action of 2,4-difluoro-benzaldehyde oxime involves its ability to form stable complexes with various molecular targets. The oxime group can interact with metal ions, facilitating catalytic processes. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions are crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

4-Fluorobenzaldehyde Oxime

- Molecular formula: C₇H₆FNO; molecular weight: 139.13 g/mol .

- Substituents: A single fluorine at the 4-position.

4-Chlorobenzaldehyde Oxime

- Molecular formula: C₇H₆ClNO; molecular weight: 155.58 g/mol .

- Chlorine’s larger atomic radius and polarizability increase van der Waals interactions, which may enhance binding affinity in biological systems compared to fluorine-substituted analogues.

3-Bromobenzaldehyde Oxime

- Molecular formula: C₇H₆BrNO; molecular weight: 200.03 g/mol .

2,4-Dihydroxybenzaldehyde Oxime

- Molecular formula: C₇H₇NO₃; molecular weight: 153.14 g/mol .

- Hydroxyl groups at the 2- and 4-positions confer high polarity and chelating properties, enabling metal-ion coordination—a feature absent in fluorinated oximes.

Functional Analogues: Oxime Ethers

O-4-Bromobenzyl Ether of 2,3-Difluorobenzaldehyde Oxime

- Structure : The hydroxyl group of 2,3-difluorobenzaldehyde oxime is replaced with an O-4-bromobenzyl ether .

- Biological activity : Exhibits potent antifungal activity against Rhizoctonia solani (EC₅₀ = 8.5 µg/mL), outperforming the reference compound Thiophanate-methyl (EC₅₀ = 7.3 µg/mL) . This highlights the importance of etherification in enhancing bioactivity.

Parent Compound: Benzaldehyde Oxime

- Molecular formula: C₇H₇NO; molecular weight: 121.14 g/mol .

- The absence of substituents results in lower metabolic stability and reactivity compared to halogenated derivatives.

Data Tables

Table 1. Physicochemical Properties of Selected Oxime Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| 2,4-Difluorobenzaldehyde oxime | C₇H₅F₂NO | 157.12 | 2-F, 4-F | High lipophilicity, metabolic stability |

| 4-Fluorobenzaldehyde oxime | C₇H₆FNO | 139.13 | 4-F | Moderate reactivity |

| 4-Chlorobenzaldehyde oxime | C₇H₆ClNO | 155.58 | 4-Cl | Enhanced binding affinity |

| 2,4-Dihydroxybenzaldehyde oxime | C₇H₇NO₃ | 153.14 | 2-OH, 4-OH | High polarity, chelating ability |

| Benzaldehyde oxime | C₇H₇NO | 121.14 | None | Baseline reactivity |

Biological Activity

2,4-Difluorobenzaldehyde oxime is an organic compound characterized by the molecular formula CHFNO. It is a derivative of benzaldehyde oxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This modification enhances its chemical stability and biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : CHFNO

- Molar Mass : 157.12 g/mol

- Density : 1.26 g/cm³ (predicted)

- Boiling Point : 189.7 °C (predicted)

- pKa : 10.24 (predicted)

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2,4-difluorobenzaldehyde oxime derivatives. Specifically, research has shown that these compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to established anti-TB drugs like pyrazinamide and isoniazid.

Table 1: Antimycobacterial Activity of 2,4-Difluorobenzaldehyde Oxime Derivatives

| Compound | MIC (μg/mL) | Comparison |

|---|---|---|

| 2d | 200 | Comparable to pyrazinamide and isoniazid |

| 2a | >200 | Less active among mono-fluorosubstituted oximes |

| 2e | >200 | Lower activity among di-fluorosubstituted oximes |

| 2s | >200 | Less active with trifluoromethyl group |

The presence of fluorine atoms in the structure appears to enhance lipophilicity, which may improve the transport and efficacy of these compounds in vivo .

The mechanism by which 2,4-difluorobenzaldehyde oxime exerts its biological effects is not fully elucidated but is believed to involve:

- Nucleophilic Addition Reactions : The oxime group can participate in nucleophilic addition reactions, forming stable complexes with various biological targets.

- Metal Ion Interaction : The compound can interact with metal ions, which may facilitate catalytic processes relevant to its biological activity.

Potential Applications in Drug Development

Due to its biological properties, 2,4-difluorobenzaldehyde oxime is being explored as a precursor for drug development. Its derivatives are being synthesized and tested for their potential therapeutic applications in treating infections caused by resistant strains of bacteria .

Study on Antimycobacterial Activity

In a study published in the Journal of Chemical and Pharmaceutical Research, researchers synthesized a series of fluorinated benzaldoximes, including 2,4-difluorobenzaldehyde oxime. They evaluated their antimycobacterial activity using standard microbiological techniques. The results indicated that several derivatives exhibited promising activity against Mycobacterium tuberculosis, suggesting that fluorination could be a valuable strategy for enhancing the efficacy of oxime-based compounds .

Synthesis and Characterization

The synthesis of 2,4-difluorobenzaldehyde oxime typically involves the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride in a suitable solvent such as methanol. This reaction can be optimized for yield and purity through controlled conditions and the use of catalysts .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-Difluorobenzaldehyde oxime?

The synthesis typically involves condensing 2,4-difluorobenzaldehyde with hydroxylamine under acidic or basic conditions. Hydroxylamine hydrochloride is commonly used to generate hydroxylamine in situ, minimizing handling risks . Ionic liquids (ILs) like butyl imidazolium derivatives can enhance reaction efficiency by stabilizing intermediates and improving yields . For reproducibility, monitor pH (ideally 4–6 for acidic conditions) and maintain temperatures between 60–80°C to avoid side reactions like over-oxidation. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) is recommended .

Q. How can spectroscopic methods characterize 2,4-Difluorobenzaldehyde oxime?

- NMR : Use H NMR to confirm oxime formation: the aldehyde proton (~10 ppm) disappears, and new signals for the oxime proton (8–9 ppm) and NH (broad, ~11 ppm) appear. F NMR resolves fluorine environments (e.g., para/meta fluorines split into distinct peaks) .

- IR : Look for C=N stretching (~1600 cm) and N–O stretches (~930 cm) .

- MS : ESI-MS in positive ion mode should show [M+H] at m/z 176.1 (CHFNO) .

Q. What safety precautions are critical when handling 2,4-Difluorobenzaldehyde oxime?

The compound is classified under UN 1989 (Aldehydes, n.o.s.) with a flash point of ~55°C, requiring storage in flame-proof cabinets . Use PPE (gloves, goggles) to prevent skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and seek medical attention. Avoid inhalation by working in fume hoods .

Q. How does fluorination impact the physicochemical properties of the oxime?

Fluorine substituents increase electronegativity, enhancing oxidative stability and altering solubility. The 2,4-difluoro configuration reduces polarity compared to non-fluorinated analogs, improving lipid solubility for biological applications. Density functional theory (DFT) calculations predict a dipole moment of ~3.2 D, influencing crystal packing .

Q. What solvents are compatible with 2,4-Difluorobenzaldehyde oxime?

The compound dissolves well in polar aprotic solvents (DMSO, DMF) and moderately in ethanol or acetone. Avoid chlorinated solvents (e.g., DCM), which may induce decomposition under prolonged storage. Aqueous solubility is limited (estimated logP ~1.8) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,4-Difluorobenzaldehyde oxime in nucleophilic additions?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states for reactions like oximation or cycloadditions. For example, the oxime’s lone pair on nitrogen participates in resonance with the C=N bond, lowering the energy barrier for nucleophilic attack at the β-carbon. Molecular docking studies (e.g., AutoDock Vina) further predict interactions with biological targets like acetylcholinesterase .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated oximes?

Discrepancies in IC values (e.g., enzyme inhibition) often arise from assay conditions (pH, temperature) or impurities. Validate purity via HPLC (≥98%) and replicate assays in standardized buffers (e.g., PBS at pH 7.4). Compare results against structurally similar controls, such as non-fluorinated benzaldoximes, to isolate fluorine-specific effects .

Q. How is 2,4-Difluorobenzaldehyde oxime applied in agrochemical synthesis?

The oxime serves as a precursor for herbicides like bromofenoxim. Reacting it with 2,4-dinitrophenyl chloride forms a stable oxime ether, which inhibits photosynthetic electron transport in weeds. Optimize yields (~75%) by using a 1:1.2 molar ratio of oxime to aryl chloride in anhydrous THF under N .

Q. What role does the oxime play in PET radiotracer development?

Fluorinated oximes are intermediates in synthesizing synaptic vesicle glycoprotein ligands. For example, F-labeled analogs require nucleophilic aromatic substitution (e.g., replacing nitro groups with F) followed by oximation. Purify via semi-preparative HPLC (C18 column, acetonitrile/water gradient) to achieve radiochemical purity >95% .

Q. How do reaction kinetics differ between conventional and microwave-assisted oxime synthesis?

Microwave irradiation reduces reaction time from hours to minutes (e.g., 10 minutes at 100°C vs. 6 hours conventionally). Kinetic studies show a 3-fold increase in rate constants due to enhanced dipole interactions. Monitor progress via inline IR to capture real-time C=O (aldehyde) depletion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.